
2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound belonging to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and a carboxylic acid group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions One common method includes the alkylation of a naphthalene derivative followed by hydroxylation and methoxylation reactions
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, can significantly improve the overall production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
- 7-Methoxy-1,2,3,4-tetrahydronaphthalene
- 2-Hydroxy-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to similar compounds, 2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and methoxy groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups with the carboxylic acid moiety provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-hydroxy-7-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-16-10-3-2-8-4-5-12(15,11(13)14)7-9(8)6-10/h2-3,6,15H,4-5,7H2,1H3,(H,13,14) |
InChI Key |
VBTOWHWXWQRKDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(C2)(C(=O)O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




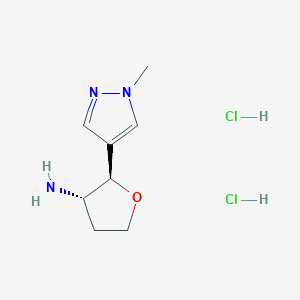

![2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13254910.png)
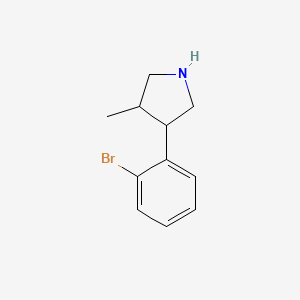

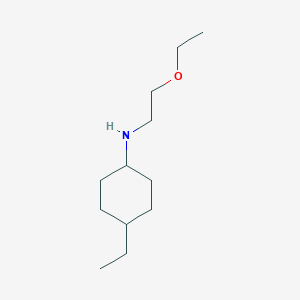
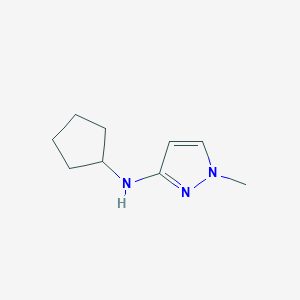
![2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13254942.png)
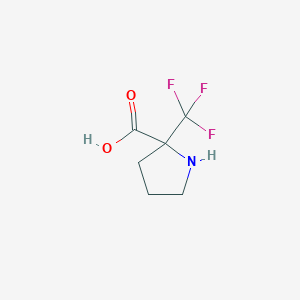

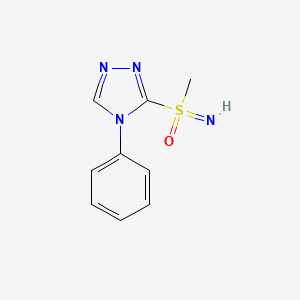
![4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13254962.png)
